Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate

Description

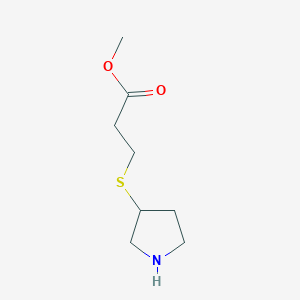

Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is a sulfur-containing methyl ester derivative featuring a pyrrolidine ring attached via a thioether linkage. Its structure comprises a propanoate backbone esterified with a methyl group and a pyrrolidin-3-ylsulfanyl substituent.

Properties

Molecular Formula |

C8H15NO2S |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

methyl 3-pyrrolidin-3-ylsulfanylpropanoate |

InChI |

InChI=1S/C8H15NO2S/c1-11-8(10)3-5-12-7-2-4-9-6-7/h7,9H,2-6H2,1H3 |

InChI Key |

FMTKTSKGVHLASD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research focused on understanding these processes.

Comparison with Similar Compounds

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Structural Differences :

- Substituent: Replaces the pyrrolidine group with a nitro-substituted quinazolinone-phenyl system.

- Functional Groups: Nitro (electron-withdrawing), ketone, and aromatic quinazolinone moieties.

Properties and Implications :

- Solubility : The aromatic and polar nitro/ketone groups may reduce lipophilicity relative to the pyrrolidine derivative.

- Applications: Likely serves as a precursor for kinase inhibitors or anticancer agents due to the quinazolinone scaffold, a common pharmacophore in drug design .

Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0)

Structural Differences :

- Substituents: Introduces a 2-aminophenyl group and a hydroxyl group on the propanoate backbone.

- Functional Groups : Primary amine (-NH₂), hydroxyl (-OH), and aromatic phenyl rings.

Properties and Implications :

- Hydrogen Bonding: The hydroxyl and amino groups enable strong hydrogen bonding, improving aqueous solubility compared to the pyrrolidine analog.

- Reactivity : The amine group may participate in condensation or crosslinking reactions, offering divergent synthetic pathways.

- Biological Activity : The hydroxyl-phenyl system could mimic tyrosine residues, suggesting utility in peptide mimetics or enzyme inhibitors .

Methyl 3-(chlorosulfonyl)propanoate

Structural Differences :

- Substituent : Replaces pyrrolidine with a chlorosulfonyl (-SO₂Cl) group.

- Functional Groups : Electrophilic chlorosulfonyl moiety.

Properties and Implications :

- Reactivity : The chlorosulfonyl group is highly reactive, acting as a leaving group or sulfonating agent. This contrasts with the stable thioether in the pyrrolidine analog.

- Stability : Prone to hydrolysis under aqueous conditions, limiting its utility in biological systems compared to the more stable pyrrolidine derivative.

- Applications : Primarily used in sulfonation reactions or as a synthetic intermediate for sulfonamide drugs .

Ethyl 3-(methylsulfonyl)propanoate

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl in the target compound).

- Substituent : Methylsulfonyl (-SO₂CH₃) instead of pyrrolidinylsulfanyl.

Properties and Implications :

- Lipophilicity : The ethyl ester increases lipophilicity marginally, while the sulfonyl group enhances polarity, creating a balance in solubility.

- Stability : The sulfonyl group imparts metabolic stability compared to thioethers, which may undergo oxidation.

- Applications : Useful in prodrug design or as a polar functional group in bioactive molecules .

Research Implications and Gaps

- Toxicological Data: Limited evidence on the toxicity of Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate (similar to warnings in for unrelated compounds) necessitates further safety profiling.

- Synthetic Utility : The pyrrolidine-thioether system offers modularity for derivatization, as seen in and , but comparative studies on reaction yields or biological efficacy are lacking.

Biological Activity

Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with the appropriate pyrrolidine derivatives and propanoic acid.

- Reactions : The compound can be synthesized through nucleophilic substitution reactions where the sulfanyl group is introduced to the propanoate backbone.

- Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

This compound exhibits various biological activities, primarily through its interaction with specific biological targets. It has been shown to:

- Inhibit certain enzymes involved in metabolic pathways.

- Modulate receptor activity, particularly those associated with neurotransmission and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT116 (human colorectal carcinoma) and others.

- Mechanism : The cytotoxicity is believed to result from apoptosis induction and cell cycle arrest at the S-phase, similar to known chemotherapeutic agents.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 1.58 | Apoptosis induction |

| A549 (lung cancer) | 0.64 | Cell cycle arrest at S-phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Inhibition of Biofilm Formation : this compound has shown promise in inhibiting biofilm formation, a critical factor in chronic infections.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in HCT116 cells. The compound was shown to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, demonstrating its potential as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.